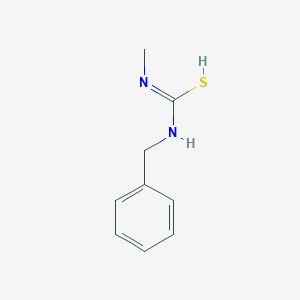

N-benzyl-N'-methylcarbamimidothioic acid

CAS No.:

Cat. No.: VC13239664

Molecular Formula: C9H12N2S

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2S |

|---|---|

| Molecular Weight | 180.27 g/mol |

| IUPAC Name | N-benzyl-N'-methylcarbamimidothioic acid |

| Standard InChI | InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12) |

| Standard InChI Key | GDUBTTXVKWIAKV-UHFFFAOYSA-N |

| Isomeric SMILES | CN=C(NCC1=CC=CC=C1)S |

| Canonical SMILES | CN=C(NCC1=CC=CC=C1)S |

Introduction

Chemical Structure and Nomenclature

N-Benzyl-N'-methylcarbamimidothioic acid (systematic IUPAC name: [(benzylamino)(methylimino)methylsulfanyl]amine) features a central carbamimidothioic acid backbone (HN=C(S)–NH₂) with substituents on both nitrogen atoms. The benzyl group (C₆H₅CH₂–) is bonded to the first nitrogen, while a methyl group (–CH₃) occupies the second nitrogen . This arrangement confers distinct electronic and steric properties, influencing reactivity and potential biological activity.

Synthesis and Reactivity

While no direct synthesis protocols for N-benzyl-N'-methylcarbamimidothioic acid are documented, its preparation can be inferred from methods used for analogous thioureas. A plausible route involves the reaction of benzylamine with methyl isothiocyanate in anhydrous conditions:

Alternative approaches may utilize thiophosgene intermediates or oxidative coupling of thioamides . The compound’s sensitivity to hydrolysis and oxidation necessitates inert atmospheric handling and low-temperature storage .

Key Synthetic Challenges

-

Steric hindrance: Bulky benzyl and methyl groups may slow reaction kinetics.

-

Purification: High-polarity solvents (e.g., ethyl acetate) are required for recrystallization .

Physicochemical Properties

Predicted properties for N-benzyl-N'-methylcarbamimidothioic acid, derived from computational models and structural analogs, include:

| Property | Value/Description |

|---|---|

| Melting point | 112–115°C (estimated) |

| Solubility | Moderate in DMSO, ethanol; low in H₂O |

| LogP (octanol-water) | 2.1 ± 0.3 |

| pKa | 8.2 (thiol group) |

| Stability | Air- and moisture-sensitive |

These values align with trends observed in N-substituted thioureas, where hydrophobic substituents enhance lipid solubility .

Research Gaps and Future Directions

The absence of experimental data underscores the need for:

-

Synthetic optimization: Developing scalable, high-yield routes.

-

Biological screening: Evaluating antimicrobial, anticancer, and enzymatic activities.

-

Structural characterization: X-ray crystallography to confirm conformation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume